![molecular formula C8H7IN2 B1525970 3-碘-2-甲基咪唑并[1,2-a]吡啶 CAS No. 1204527-14-9](/img/structure/B1525970.png)

3-碘-2-甲基咪唑并[1,2-a]吡啶

描述

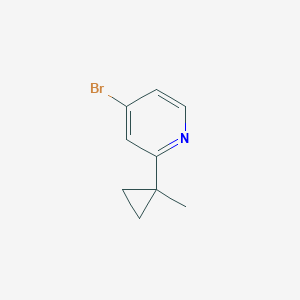

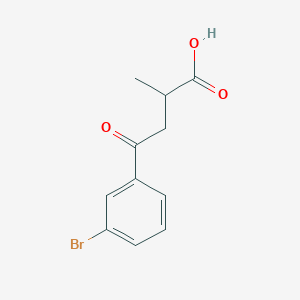

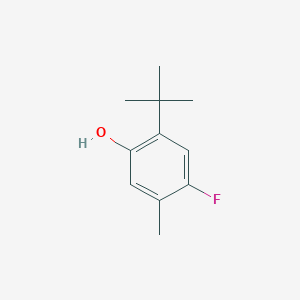

3-Iodo-2-methylimidazo[1,2-a]pyridine is a chemical compound with the molecular formula C8H7IN2. It has a molecular weight of 258.06 . This compound belongs to the class of imidazo[1,2-a]pyridines, which are known to possess a broad range of biological activity .

Synthesis Analysis

The synthesis of 3-Iodo-2-methylimidazo[1,2-a]pyridine involves the reaction of 2-aminopyridine with various substrates, mainly carbonyl compounds or alkenes . A specific synthesis method involves the reaction of 2-amino-1-propargylpyridinium and 2-amino-1-(2-bromoallyl)pyridinium bromides with sodium methoxide, leading to the formation of 2-methylimidazo[1,2-a]pyridine .Molecular Structure Analysis

The molecular structure of 3-Iodo-2-methylimidazo[1,2-a]pyridine was confirmed by X-ray structural analysis . The structure includes an imidazo[1,2-a]pyridine ring along with a methyl group at the C-2 position and an iodine atom at the C-3 position .Chemical Reactions Analysis

2-Methylimidazo[1,2-a]pyridine further reacts with bromine and iodine, providing 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides . The 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium halides were obtained from the respective trihalides .Physical And Chemical Properties Analysis

3-Iodo-2-methylimidazo[1,2-a]pyridine is a solid compound . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .科学研究应用

Antimicrobial Properties

3-Iodo-2-methylimidazo[1,2-a]pyridine derivatives have demonstrated antimicrobial efficacy . For instance, compounds like 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide, which share a similar structure, have shown activity against Staphylococcus aureus . This suggests that the iodinated derivative could be explored for its potential in treating bacterial infections.

Antitumor Activity

Imidazo[1,2-a]pyridine derivatives are characterized by a broad spectrum of biological effects, including antitumor properties . The presence of the iodine atom in the 3-Iodo-2-methylimidazo[1,2-a]pyridine could be critical in enhancing these properties, making it a candidate for cancer research and drug development.

Hypoglycemic Effects

Some derivatives of imidazo[1,2-a]pyridine have been noted for their hypoglycemic effects . This opens up avenues for the use of 3-Iodo-2-methylimidazo[1,2-a]pyridine in the study and treatment of diabetes by potentially influencing blood sugar levels.

Antiviral and Antibacterial Applications

The structural analogs of 3-Iodo-2-methylimidazo[1,2-a]pyridine have been used to explore antiviral and antibacterial activities . This compound could be synthesized and tested against a variety of viral and bacterial strains to assess its efficacy in this field.

Anti-inflammatory and Analgesic Uses

The imidazo[1,2-a]pyridine scaffold is associated with anti-inflammatory and analgesic activities . Research into 3-Iodo-2-methylimidazo[1,2-a]pyridine could lead to new insights into managing pain and inflammation, potentially leading to new therapeutic agents.

Material Science Applications

Imidazo[1,2-a]pyridine is recognized as a “drug prejudice” scaffold due to its wide range of applications, not only in medicinal chemistry but also in material science . The iodine modification in 3-Iodo-2-methylimidazo[1,2-a]pyridine could impart unique properties that are valuable in the development of new materials.

安全和危害

未来方向

Imidazo[1,2-a]pyridine derivatives have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Therefore, the development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core is a promising area of research .

属性

IUPAC Name |

3-iodo-2-methylimidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IN2/c1-6-8(9)11-5-3-2-4-7(11)10-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVBBCCYFLGRLCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C=CC=CC2=N1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Iodo-2-methylimidazo[1,2-a]pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[(3-Bromophenyl)sulfanyl]pyridine-2-carboxylic acid](/img/structure/B1525891.png)

![8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-amine](/img/structure/B1525892.png)

![7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1525907.png)